[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate
Overview
Description
The compound “[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate” is a complex organic molecule. It contains a glycosidic moiety and hydroxybenzoic acid groups . The compound can be used in the synthesis of peptides .
Molecular Structure Analysis
The molecular structure of this compound is determined by its IUPAC name. The prefixes (2S,3R,4S,5S,6R) indicate the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms. The stereochemistry is determined using the Cahn-Ingold-Prelog priority rules .Scientific Research Applications
Solubility Studies
Solubility in Ethanol-Water Solutions : Research on similar compounds, like protocatechuic aldehyde and caffeic acid, which are present in danshen, shows that their solubilities in ethanol-water solutions significantly differ from those in pure water, highlighting the importance of solvent choice in research and application of such compounds (Zhang et al., 2012).
Solubility Influenced by Temperature : The solubility of similar compounds such as d-galactose and d-raffinose pentahydrate in ethanol-water mixtures increases with rising temperature, suggesting a temperature-dependent solubility profile that could be relevant for the studied compound (Gong et al., 2012).
Photocrosslinking Properties
- UV Cross-Linkable Polymer Studies : A compound with a similar structure, used in the synthesis of UV cross-linkable polymers, demonstrated enhanced photocrosslinking rates when copolymerized with other substances. This suggests potential applications in the development of new materials with adjustable physical properties (Suresh et al., 2016).
Antioxidant Properties
Antioxidant Activity in Tea Polyphenols : Studies on epigallocatechin gallate, a compound with a structure resembling the one , reveal significant antioxidant properties, suggesting potential uses in health and wellness applications, such as dietary supplements and nutraceuticals (Tang et al., 2021).
Role in Oxidative Stress Mitigation : Phenolic compounds similar to the one studied have been found to have high radical scavenging activity, implying their use in combating oxidative stress and related health issues (León et al., 2014).
Optical Properties
- Optical Properties in Polymer Films : Research into similar compounds used in polyoxadiazoles indicates potential for applications in polymer optoelectronic devices due to their specific optical properties (Hajduk et al., 2010).
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O12/c1-18(33)7-8-20-9-12-22(13-10-20)42-32-30(44-31(40)21-15-23(34)27(37)24(35)16-21)29(39)28(38)25(43-32)17-41-26(36)14-11-19-5-3-2-4-6-19/h2-6,9-16,25,28-30,32,34-35,37-39H,7-8,17H2,1H3/b14-11+/t25-,28-,29+,30-,32-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBWJHZDLMJOJ-SIHJTGPPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC=CC=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=CC=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301105705 | |
Record name | 4-[4-[[6-O-[(2E)-1-Oxo-3-phenyl-2-propen-1-yl]-2-O-(3,4,5-trihydroxybenzoyl)-β-D-glucopyranosyl]oxy]phenyl]-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301105705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5S,6R)-6-((Cinnamoyloxy)methyl)-4,5-dihydroxy-2-(4-(3-oxobutyl)phenoxy)tetrahydro-2H-pyran-3-yl 3,4,5-trihydroxybenzoate | |
CAS RN |
105274-15-5 | |
Record name | 4-[4-[[6-O-[(2E)-1-Oxo-3-phenyl-2-propen-1-yl]-2-O-(3,4,5-trihydroxybenzoyl)-β-D-glucopyranosyl]oxy]phenyl]-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105274-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-[[6-O-[(2E)-1-Oxo-3-phenyl-2-propen-1-yl]-2-O-(3,4,5-trihydroxybenzoyl)-β-D-glucopyranosyl]oxy]phenyl]-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301105705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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